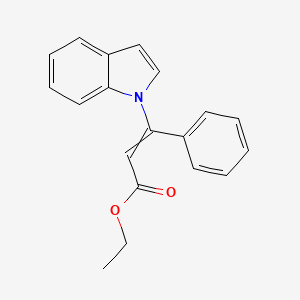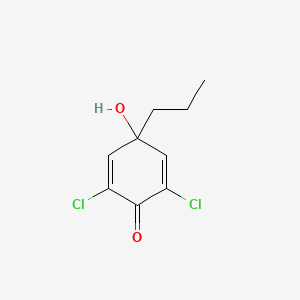
2,6-Dichloro-4-hydroxy-4-propylcyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-hydroxy-4-propylcyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes two chlorine atoms, a hydroxyl group, and a propyl group attached to a cyclohexadienone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-hydroxy-4-propylcyclohexa-2,5-dien-1-one typically involves the chlorination of 4-hydroxy-4-propylcyclohexa-2,5-dien-1-one. This can be achieved using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the 2 and 6 positions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to prevent over-chlorination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4-hydroxy-4-propylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or alkyl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated or hydrogenated products.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2,6-Dichloro-4-hydroxy-4-propylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-4-hydroxy-4-propylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the chlorine atoms may participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Similar structure but with tert-butyl groups instead of chlorine and propyl groups.
2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one: Contains methyl groups instead of chlorine and propyl groups.
Uniqueness
2,6-Dichloro-4-hydroxy-4-propylcyclohexa-2,5-dien-1-one is unique due to the presence of chlorine atoms, which impart distinct reactivity and properties compared to its analogs
Propriétés
Numéro CAS |
61305-75-7 |
|---|---|
Formule moléculaire |
C9H10Cl2O2 |
Poids moléculaire |
221.08 g/mol |
Nom IUPAC |
2,6-dichloro-4-hydroxy-4-propylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H10Cl2O2/c1-2-3-9(13)4-6(10)8(12)7(11)5-9/h4-5,13H,2-3H2,1H3 |
Clé InChI |
UZRGXMLCOLBBTQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(C=C(C(=O)C(=C1)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


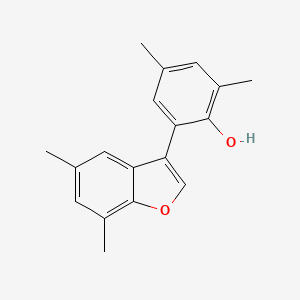
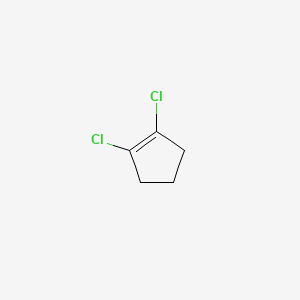

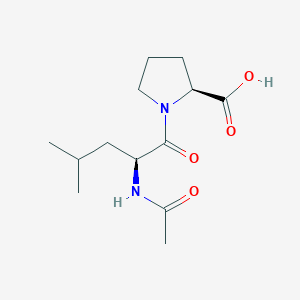
![(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14591698.png)
![5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14591720.png)

![4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B14591725.png)
![N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide](/img/structure/B14591727.png)

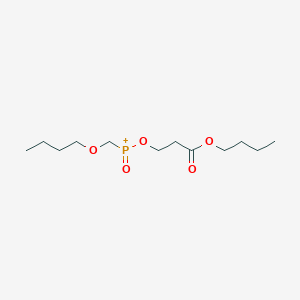
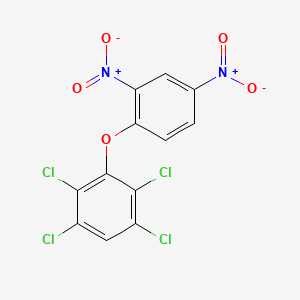
![4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane](/img/structure/B14591753.png)
